N-Benzyl-3-piperidinecarboxamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which NPC is a part of, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis
The molecular structure of NPC consists of a benzyl group attached to a piperidine ring, which is further connected to a carboxamide group. The exact structure can be found in various chemical databases .Scientific Research Applications
Analgesic and Antidepressant Potential
Research into δ-opioid agonists like ADL5859 and ADL5747, which share structural similarities with N-Benzyl-3-piperidinecarboxamide hydrochloride, has demonstrated significant analgesic and antidepressant effects in mouse models. These compounds have been shown to reduce inflammatory and neuropathic pain effectively through δ-opioid receptor-mediated pathways, particularly receptors expressed on peripheral Nav1.8-positive neurons. Notably, these agonists did not induce typical δ agonist-induced side effects such as hyperlocomotion or receptor internalization in vivo, suggesting a unique agonist-biased activity at the receptor level (Nozaki et al., 2012).
Antineoplastic Applications
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. The research underscores the importance of understanding the metabolic pathways of such compounds, including this compound, for optimizing their therapeutic efficacy and safety profiles. Flumatinib's metabolism involves amide bond cleavage, leading to the formation of various metabolites, highlighting the role of enzymatic processes in the drug's pharmacokinetics (Gong et al., 2010).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of benzamide derivatives and their complexes have been explored, indicating the potential application of this compound in treating infections. Metal complexes of new benzamides exhibited significant antibacterial activity against various bacterial strains, surpassing the activities of free ligands and standard antibiotics in some cases. This research opens avenues for utilizing such compounds in developing new antimicrobial agents (Khatiwora et al., 2013).
Anti-Fatigue Effects
Studies on benzamide derivatives have shown promising anti-fatigue effects in animal models, suggesting the potential use of this compound in enhancing physical endurance. Compounds tested enhanced the forced swimming capacity of mice, indicating their potential application in managing fatigue-related conditions (Wu et al., 2014).
Properties
IUPAC Name |
N-benzylpiperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCREBMLGDGTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.